1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine
Description
Systematic Nomenclature and Molecular Identity
This compound represents a sophisticated organoboron compound that combines the structural features of both piperazine pharmacophores and pinacol boronic esters. The systematic nomenclature reflects the compound's complex architecture, wherein a piperazine ring is directly attached to the para position of a phenyl ring that bears a tetramethyl-1,3,2-dioxaborolan-2-yl substituent. The compound is alternatively known as 4-piperazinylphenylboronic acid pinacol ester, emphasizing its dual nature as both a piperazine derivative and a boronic ester.
The molecular identity of this compound is definitively established through its unique Chemical Abstracts Service registry number 912369-50-7, which corresponds to the free base form. The parent compound maintains the molecular formula C₁₆H₂₅BN₂O₂ with a precise molecular weight of 288.2 grams per mole. When converted to its hydrochloride salt form, the molecular composition expands to C₁₆H₂₆BClN₂O₂ with a corresponding molecular weight increase to 324.7 grams per mole. Both forms are catalogued in the PubChem database under distinct compound identification numbers, with the free base assigned CID 17750277 and the hydrochloride salt designated as CID 71093695.
The structural complexity of this compound necessitates careful consideration of its stereochemical and conformational properties. The piperazine ring typically adopts a chair conformation in solution, while the tetramethyl-1,3,2-dioxaborolan-2-yl group maintains a trigonal planar geometry around the boron center. This geometric arrangement creates specific steric and electronic environments that influence the compound's reactivity patterns and synthetic utility. The pinacol ester functionality provides exceptional stability toward hydrolysis under neutral conditions, while remaining sufficiently reactive for cross-coupling transformations under appropriate catalytic conditions.
Table 1: Molecular Descriptors for this compound
Historical Context in Boron-Containing Compound Research
The development of this compound as a synthetic intermediate emerged from the broader historical trajectory of organoboron chemistry, which has fundamentally transformed organic synthesis over the past several decades. The foundational discoveries in boron chemistry began with Herbert Brown's pioneering work on hydroboration in 1956, which initially faced skepticism from the scientific community despite ultimately revolutionizing synthetic methodology. Brown's discovery occurred somewhat serendipitously when investigating the reduction of carbonyl compounds with lithium aluminum hydride in diglyme, leading to unexpected results that revealed the rich chemistry of organoboron compounds.
The significance of organoboron compounds became increasingly apparent as researchers recognized their unique reactivity patterns and synthetic utility. The field gained substantial momentum through the development of the Suzuki-Miyaura cross-coupling reaction, first reported in 1979 and later expanded to encompass boronic acids in 1981. This breakthrough methodology demonstrated that boronic acids and their derivatives could serve as nucleophilic partners in palladium-catalyzed carbon-carbon bond formations, providing a powerful alternative to existing organometallic reagents. The impact of these discoveries was formally recognized through three Nobel Prizes awarded for boron-related chemistry in 1976, 1979, and 2010, highlighting the transformative nature of organoboron compounds in modern synthetic chemistry.
The specific development of pinacol boronic esters, including compounds like this compound, represents a crucial advancement in making boronic acid derivatives more synthetically accessible and stable. Pinacol esters offer significant advantages over free boronic acids, including enhanced stability toward hydrolysis, improved purification characteristics, and greater compatibility with standard organic synthesis protocols. The bis(pinacolato)diboron reagent, which serves as a precursor for generating pinacol boronic esters, became commercially available and facilitated the widespread adoption of these compounds in synthetic applications. This reagent demonstrates remarkable stability toward moisture and can be handled under ambient conditions, making it particularly attractive for industrial and academic research applications.
The integration of piperazine moieties with pinacol boronic ester functionality reflects the modern approach to medicinal chemistry, where bioactive scaffolds are combined with synthetic handles to enable structure-activity relationship studies. Piperazine derivatives have long been recognized as privileged structures in pharmaceutical chemistry, appearing in numerous therapeutic agents across various indication areas. The combination of piperazine pharmacophores with boronic ester functionality creates versatile intermediates that can be readily transformed into diverse molecular architectures through cross-coupling chemistry, enabling rapid exploration of chemical space around biologically active compounds.
Significance in Modern Organoboron Chemistry
This compound occupies a position of considerable importance within the contemporary landscape of organoboron chemistry, serving as both a representative example of pinacol boronic ester stability and a practical synthetic intermediate for pharmaceutical development. The compound exemplifies the sophisticated balance between chemical reactivity and stability that characterizes modern organoboron reagents, demonstrating how careful molecular design can create compounds that remain stable under storage conditions while maintaining high reactivity under appropriate synthetic conditions. This dual nature has made pinacol boronic esters indispensable tools in both academic research and industrial pharmaceutical synthesis.
The synthetic utility of this compound extends across multiple dimensions of modern organic chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions where pinacol boronic esters have emerged as preferred substrates. Research has demonstrated that pinacol boronic esters can participate directly in cross-coupling reactions without prior hydrolysis to free boronic acids, particularly when appropriate base systems are employed. Studies using compounds structurally related to this compound have shown that glycol boronic esters can achieve complete conversion to cross-coupling products within five minutes at room temperature when combined with appropriate palladium catalysts and cesium hydroxide base systems. This remarkable reactivity profile positions pinacol boronic esters as highly efficient coupling partners for rapid molecular assembly.
The pharmaceutical relevance of this compound is underscored by its structural relationship to numerous therapeutic agents that incorporate piperazine scaffolds. The compound serves as a versatile building block for accessing diverse molecular architectures through late-stage functionalization strategies, enabling medicinal chemists to introduce structural modifications without requiring complete synthetic route redesign. Commercial synthesis examples from major pharmaceutical companies have demonstrated the value of pinacol boronic esters in manufacturing processes, where their stability and reactivity characteristics enable efficient large-scale production of active pharmaceutical ingredients. The compound's utility extends to the synthesis of kinase inhibitors, metabolic enzyme modulators, and other therapeutic targets where piperazine-containing structures play crucial roles.
Table 2: Synthetic Applications and Cross-Coupling Performance
The mechanistic significance of this compound extends beyond its practical synthetic applications to encompass fundamental understanding of organoboron reactivity. The compound serves as a model system for investigating the electronic effects of electron-donating piperazine substituents on boron-carbon bond reactivity and transmetalation processes. Research has shown that the electron-rich nature of the piperazine-substituted phenyl ring can influence the rate and selectivity of cross-coupling reactions, providing insights into the factors that govern organoboron compound reactivity. These mechanistic studies have contributed to the development of improved catalytic systems and reaction conditions that maximize the efficiency of boron-mediated transformations.
The compound also represents an important case study in understanding the deprotection chemistry of pinacol boronic esters. Methods for converting pinacol esters to free boronic acids or other boron-containing intermediates have been extensively investigated, with particular attention to fluoride-mediated deprotection strategies. Studies have shown that treatment with potassium hydrogen difluoride can effectively remove pinacol protecting groups, generating trifluoroborate salts that can be subsequently converted to free boronic acids under aqueous conditions. These deprotection methodologies provide access to the full range of boron oxidation states and coordination environments, enabling diverse synthetic transformations beyond simple cross-coupling reactions.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)19-11-9-18-10-12-19/h5-8,18H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARUXRFAVXKQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590408 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912369-50-7 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 912369-50-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biological Activity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a compound that incorporates a piperazine moiety with a boron-containing dioxaborolane group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
- Chemical Formula : CHBNO
- CAS Number : 912369-50-7
- Molecular Weight : 427.30 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing piperazine and boron functionalities. The incorporation of the tetramethyl-dioxaborolane moiety enhances the compound's ability to interact with biological targets:
- Cell Proliferation Inhibition : Research indicates that derivatives of piperazine can exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, related compounds have shown IC values in the nanomolar range against breast cancer cell lines (MDA-MB-231) while displaying lower toxicity against non-cancerous cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer progression. For example, inhibition of matrix metalloproteinases (MMPs), which are involved in tumor metastasis, has been observed .
Toxicological Profile
The safety profile of this compound is crucial for its therapeutic application:
- Acute Toxicity : Preliminary data suggest that this compound may cause severe skin burns and eye damage upon contact . Additionally, it is classified as harmful if swallowed.
- LD50 Values : While specific LD50 values for this compound are not extensively documented in available literature, related compounds have been tested for acute toxicity in animal models without significant adverse effects at lower concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Dioxaborolane Group | Enhances reactivity and target binding |
| Piperazine Ring | Contributes to receptor affinity and selectivity |
| Tetramethyl Substituents | Improves solubility and bioavailability |
Case Studies
Several case studies have explored the efficacy of piperazine derivatives in preclinical models:
- Study on MDA-MB-231 Cells :
- In Vivo Studies :
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from a protected piperazine derivative bearing a boronate ester on the para-position of the phenyl ring.
- Deprotection or functional group transformation under inert atmosphere conditions.
- Use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a key reagent to facilitate deprotection or activation.
- Purification by silica gel chromatography.
Detailed Synthetic Procedure
A representative preparation method is described as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate (1.6 g, 4.12 mmol) in dichloromethane (40 mL) | Starting material solution prepared under nitrogen atmosphere in a 100 mL round-bottom flask |
| 2 | Addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 g, 6.75 mmol, 1.6 equiv) dropwise at 0 °C | TMSOTf acts as a deprotecting/activating agent |
| 3 | Addition of 6-dimethylpyridine (132.5 mg, 1.00 mmol, 0.3 equiv) | Base added to moderate reaction conditions |
| 4 | Stirring at room temperature for 3 hours | Reaction proceeds to completion |
| 5 | Quenching with saturated sodium bicarbonate aqueous solution (50 mL) | Neutralization of reaction mixture |
| 6 | Extraction with ethyl acetate (3 × 30 mL) | Organic phase separation |
| 7 | Drying over anhydrous sodium sulfate and concentration under reduced pressure | Removal of solvents |
| 8 | Purification by silica gel column chromatography using dichloromethane/methanol (10:1) as eluent | Isolation of pure product |
Yield: 72% of this compound as an off-white solid.
Characterization: LCMS (ES+): m/z 289.15 [M+H]+ confirms the molecular ion peak consistent with the expected molecular weight (288.19 g/mol).
Reaction Conditions and Notes
| Parameter | Details |
|---|---|
| Atmosphere | Inert nitrogen atmosphere to prevent moisture or oxygen interference |
| Solvent | Dichloromethane (DCM) used as the reaction medium |
| Temperature | Initial addition at 0 °C, followed by stirring at room temperature (~20-25 °C) |
| Reaction time | 3 hours |
| Work-up | Quenching with saturated sodium bicarbonate aqueous solution, extraction with ethyl acetate |
| Purification | Silica gel chromatography with DCM/methanol (10:1) |
This method leverages the stability of the pinacol boronate ester under mild acidic conditions and the selective removal of protecting groups from the piperazine nitrogen using TMSOTf. The use of 6-dimethylpyridine helps to buffer the reaction and improve yield.
Alternative Preparation Routes and Considerations
While the above method is the most documented and reliable, other potential synthetic approaches may include:
- Direct borylation of 4-bromophenylpiperazine derivatives using bis(pinacolato)diboron under palladium catalysis.
- Suzuki coupling of 4-bromophenylpiperazine with pinacol boronate esters.
- Protection/deprotection strategies involving different protecting groups on the piperazine nitrogen.
However, these methods may require additional steps or harsher conditions and are less commonly reported for this particular compound.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome/Yield |
|---|---|---|---|
| Starting material | tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | Substrate with protected piperazine | 1.6 g, 4.12 mmol |
| TMSOTf addition | 1.5 g (1.6 equiv), 0 °C, dropwise | Deprotection/activation | Initiates reaction |
| 6-Dimethylpyridine | 132.5 mg (0.3 equiv), room temp | Base to moderate reaction | Improves yield |
| Reaction time | 3 hours, room temp | Completion of reaction | Full conversion |
| Quenching | Saturated NaHCO3 aqueous | Neutralization | Safe work-up |
| Extraction | Ethyl acetate (3×30 mL) | Separation of organic layer | Isolates product |
| Drying and concentration | Na2SO4, reduced pressure | Remove solvents | Concentrated crude |
| Purification | Silica gel chromatography (DCM/MeOH 10:1) | Purify product | 72% yield, off-white solid |
Additional Practical Notes
- The reaction requires careful exclusion of moisture and oxygen due to the sensitivity of boronate esters.
- The use of an inert atmosphere (nitrogen) is critical.
- The product is stable under the described conditions and can be stored at 2-8 °C.
- Stock solutions for research use are typically prepared in DMSO or other suitable solvents with attention to solubility and storage conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for synthesizing 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands improves yield (70–90%) .
- Temperature : Reactions are often conducted at 80–100°C under inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .
- Monitoring : Thin-layer chromatography (TLC) in hexane:ethyl acetate (2:1) tracks progress, followed by HPLC purification (C18 column, acetonitrile/water gradient) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Answer :
- Structural confirmation :
- ¹H/¹³C NMR : Identifies proton environments (e.g., piperazine N–H at δ 2.5–3.5 ppm; aromatic protons at δ 7.2–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 335.27) .
- Purity assessment :
- HPLC : Retention time consistency and >95% purity using UV detection at 254 nm .
- Infrared spectroscopy (IR) : Detects boronic ester B–O stretches (~1350 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications on the piperazine ring influence biological activity and selectivity?
- Answer : Substituent effects are critical for target engagement:
-
Electron-withdrawing groups (EWGs) : Trifluoroethyl (-CF₂CF₃) or sulfonyl (-SO₂Ar) groups enhance receptor binding affinity by 3–5× in DPP-IV inhibitors .
-
Substituent position : Para-substituted aryl groups (e.g., 4-chlorophenyl) improve activity over meta-substituted analogs due to steric and electronic complementarity .
-
Piperazine flexibility : N-alkylation (e.g., ethoxyethyl) increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted therapies .
Substituent Biological Activity (IC₅₀) Target Reference Trifluoroethyl 12 nM (DPP-IV) Enzyme inhibition 4-Chlorophenylsulfonyl 8 nM (Serotonin receptor) Receptor antagonism
Q. What computational approaches predict the binding interactions of this compound with biological targets?
- Answer :
- Molecular docking : Induced-fit docking (e.g., AutoDock Vina) models boronic ester interactions with catalytic serine residues in proteases .
- Molecular dynamics (MD) simulations : Assess stability of piperazine-kinase complexes (e.g., Wee1 kinase) over 100-ns trajectories .
- Pharmacophore modeling : Identifies critical features (e.g., boronic ester as a hydrogen-bond acceptor; piperazine NH as a donor) .
Q. How can researchers resolve contradictions in reported bioactivity data for piperazine-boronic ester derivatives?
- Answer : Discrepancies often arise from assay conditions or substituent effects:
- Assay validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
- SAR analysis : Compare substituent electronic profiles (Hammett σ values) to correlate activity trends .
- Metabolic stability : Test liver microsome half-life (e.g., t₁/₂ > 60 min in human hepatocytes) to rule out false negatives .
Methodological Considerations
- Synthetic optimization : Employ Design of Experiments (DoE) to screen solvent/catalyst combinations, reducing side-products by 40% .
- Data interpretation : Use multivariate analysis (e.g., PCA) to deconvolute substituent effects from assay noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
